dolastatin 13
Description
Properties
CAS No. |
120231-23-4 |
|---|---|
Molecular Formula |
C13H18BrNO2 |
Synonyms |
dolastatin 13 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research has demonstrated that dolastatin 13 and its analogues possess significant anticancer properties. Notably, dolastatin 10, a closely related compound, has been extensively studied and has led to the development of several FDA-approved cancer drugs. This compound is believed to share similar mechanisms and therapeutic potential.
Preclinical Studies
Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : Studies have included assessments on human prostate cancer (DU-145), small cell lung cancer (NCI-H69), and leukemia cells.
- Efficacy : In vitro studies indicate that this compound has an IC50 value in the nanomolar range against these cell lines, suggesting potent antiproliferative activity .
Clinical Trials and Case Studies
While this compound itself may not yet be in advanced clinical trials, its analogues have paved the way for significant research in this area.
Case Study: Dolastatin 10
Dolastatin 10 has been evaluated in various clinical trials, providing insights into the potential applications of this compound:
- Phase II Trials : In patients with hormone-refractory prostate cancer, dolastatin 10 was administered at doses of 400 μg/m² every three weeks. The treatment demonstrated manageable toxicity profiles with some patients achieving stable disease .
- Toxicity Profile : The major toxicities reported included grade 3 and 4 neutropenia but no treatment-related deaths occurred during the trials .
Potential for Drug Development
The structural characteristics of this compound make it an attractive candidate for drug development. Its ability to inhibit tubulin polymerization suggests possible applications not only in oncology but also in treating other diseases where microtubule dynamics are disrupted.
Analogues and Derivatives
Research into analogues of this compound, such as Lyngbyastatin 4, has revealed additional biological activities including elastase and chymotrypsin inhibitory effects. These findings expand the potential therapeutic applications beyond cancer treatment to include inflammatory diseases and other conditions where protease activity is implicated .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Findings
Structural Diversity and Bioactivity: this compound’s β-hydroxy acid CDP structure distinguishes it from other dolastatins. For example, dolastatin 14, classified as a "longer hydroxy acid CDP" (class code: 42122), exhibits reduced cytotoxicity (IC50 = 20 nM) compared to this compound .
Mechanistic Differences: Unlike dolastatin 10—a tubulin polymerization inhibitor with sub-nanomolar potency—this compound’s cytostatic effects may involve alternative pathways, as evidenced by its distinct activity profile . Dolastatin 11 and 12 target actin microfilaments, inducing cytoskeletal collapse and cell cycle arrest, whereas this compound and 14 primarily affect microtubules .
Synthetic and Semi-Synthetic Derivatives :
- Tasidotin, a dolastatin 15 derivative, is 2–3-fold less potent than dolastatin 15 in tubulin inhibition and significantly less cytotoxic than dolastatin 10 .
- Chimeric hybrids of dolastatin 10 and 15, such as compounds swapping the dolaisoleuine (Dil) residue, show reduced cytotoxicity, underscoring the structural sensitivity of these compounds .
Stereochemical Influence :
- Isodolastatin H, a C-terminal epimer of dolastatin H, exhibits stronger antitumor activity (T/C = 141%) than its parent compound, highlighting the role of stereochemistry in bioactivity .
Preparation Methods
Modular Assembly of P1–P3 and P4–P5 Intermediates
The synthesis of linear dolastatin analogues 13a–c involves a convergent approach, combining separately prepared P1–P3 and P4–P5 fragments. The P4–P5 intermediate 11 is synthesized through a multi-step sequence starting from Boc-Dap (4-N₃)-phenyloxazolidinone 8 . Key steps include:
-
Mitsunobu-Type Azidation : Compound 8 is derived from Boc-Dap (4-OH)-phenyloxazolidinone via Mitsunobu reaction with diphenylphosphoryl azide (DPPA) and diisopropyl azodicarboxylate (DIAD), achieving 59% yield.
-
Hydrolysis and Coupling : Hydrolysis of 8 using LiOH and H₂O₂ yields Boc-Dap (4-N₃)-OH 9 , which is coupled with phenylalanine methyl ester (H-Phe-OMe) via EDCI/HOBt activation to form Boc-dipeptide 10 .
-
Deprotection and Fragment Assembly : HCl-mediated Boc deprotection of 10 generates amine 11 , which is coupled with P1–P3 intermediates 12a–c to yield final analogues 13a–c .
Table 1: Key Intermediates in Linear Dolastatin Synthesis
| Intermediate | Structure | Yield (%) | Key Reagents |
|---|---|---|---|
| 8 | Boc-Dap (4-N₃)-phenyloxazolidinone | 59 | DPPA, DIAD, PPh₃ |
| 9 | Boc-Dap (4-N₃)-OH | Quant. | LiOH, H₂O₂ |
| 10 | Boc-dipeptide | 41 | EDCI, HOBt, H-Phe-OMe |
| 11 | Deprotected P4–P5 amine | 95 | HCl |
Structural Modifications and Cytotoxicity
Azide Functionalization at P2 and P4 Positions
The introduction of azide groups at the P2 (Abu, 3-N₃) and P4 (Dap, 4-N₃) positions significantly influences cytotoxicity:
-
Compound 13a : Contains a single azide at P4 and MeVal at P1, exhibiting GI₅₀ = 0.224 nM in MOLM13 cells.
-
Compound 13b : Features P2 Abu (3-N₃) and P1 MeVal, showing comparable activity (GI₅₀ = 0.279 nM).
-
Compound 13c : Dual azides at P2 and P4 with Dov at P1, demonstrating enhanced potency (GI₅₀ = 0.057 nM).
The synergistic effect of dual azides in 13c suggests improved conformational stability and target engagement, likely due to steric and electronic effects.
Macrocyclic Dolastatin Derivatives
Synthesis of Macrocyclic Analogue 19
A macrocyclic derivative 19 is prepared via Mukaiyama condensation under high-dilution conditions (0.00014 M):
-
Reduction and Ring-Opening : Azide reduction of P1–P3 intermediate 14 followed by glutaric anhydride ring-opening yields carboxylic acid 16 .
-
Coupling and Deprotection : Reaction of 16 with amine 17 , Boc deprotection, and tert-Bu ester hydrolysis produce macrocyclic precursor 18 .
-
Macrocyclization : Using 2-chloro-1-methylpyridinium iodide (CMPI), 18 undergoes cyclization to form 19 , isolated in 26% yield after Fmoc deprotection.
Table 2: Macrocyclic Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Azide Reduction | H₂, Pd/C | 85 |
| Glutaric Anhydride | THF, 0°C | 78 |
| Mukaiyama Condensation | CMPI, DIEA, CH₂Cl₂ | 26 |
Antifouling Activity of Dolastatin Derivatives
Q & A
What is the established mechanism of action of dolastatin 13 in inhibiting cancer cell proliferation, and how does it compare to other dolastatin analogs?
Answer:
this compound exerts cytotoxic effects by disrupting microtubule dynamics, similar to dolastatin 10 and 15, though structural differences may influence binding affinity. It inhibits tubulin polymerization, leading to cell cycle arrest (typically at G2/M phase) and apoptosis. For example, this compound strongly inhibits PS cell growth, with reported ED50 values in the range of to ng/L . Comparative studies suggest dolastatin 10 exhibits higher potency (IC50 = 0.04 mg/L against P388 leukemia cells) due to its unique tripeptide region and β-hydroxy acid residue, which enhance tubulin interaction . Researchers should validate mechanisms using:
- Tubulin polymerization assays (spectrophotometric monitoring of microtubule assembly).
- Immunofluorescence microscopy to visualize mitotic spindle disruption.
- Flow cytometry for cell cycle phase quantification.
What structural features of this compound are critical for its bioactivity, and how can these inform synthetic analog design?
Answer:
Key structural elements include:
- Unusual amino acids : Dolaphenine and dolaisoleuine residues, which enhance binding to tubulin’s Vinca domain .
- Peptide backbone conformation : Cyclic or linear arrangements influence stability and membrane permeability.
Synthetic strategies for analogs (e.g., (±)-cis-exo-norbornane substitutions) have been explored in dolastatin 16 analogs to improve metabolic stability while retaining activity . Researchers should employ: - NMR and X-ray crystallography to resolve 3D conformations .
- Molecular dynamics simulations to predict binding interactions with tubulin .
What in vitro assays are most appropriate for evaluating this compound’s cytotoxic activity, and how should experimental parameters be optimized?
Answer:
Standardized assays include:
- MTT/XTT assays for viability (e.g., HCT116 colon cancer cells, with IC50 determination) .
- Scratch/wound healing assays to assess anti-migratory effects .
- Colony formation assays for long-term proliferation inhibition.
Critical parameters : - Concentration range : Use logarithmic dilutions (e.g., 0.1–100 nM) to capture dose dependency.
- Exposure time : 48–72 hours to account for cell cycle synchronization .
- Controls : Include vincristine (microtubule disruptor) and paclitaxel (stabilizer) as benchmarks .
How can researchers address challenges in synthesizing this compound, given its structural complexity?
Answer:
Synthesis hurdles include:
- Stereoselective assembly : Chiral centers require asymmetric synthesis or enzymatic resolution (e.g., Sharpless epoxidation or chiral auxiliaries) .
- Peptide coupling : Use solid-phase synthesis with Fmoc/t-Boc protection, optimized for rare amino acids like dolaphenvaline .
- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
Recommendation : Reference dolastatin 10’s synthetic protocols (e.g., Pettit et al., 1995) as a template, adapting for this compound’s unique residues .
How should conflicting cytotoxicity data for this compound across studies be analyzed and resolved?
Answer:
Discrepancies may arise from:
- Cell line variability : PS cells vs. HT29/HeLa (e.g., dolastatin 16 shows IC50 = 58–78 μM in HT29/HeLa vs. lower activity in other lines) .
- Assay conditions : Differences in serum concentration or incubation time.
Methodological solutions : - Cross-laboratory replication using standardized cell lines (e.g., NCI-60 panel).
- Meta-analysis of ED50/IC50 values with subgroup stratification by cell type .
What strategies are effective in designing this compound analogs to improve pharmacokinetics without compromising activity?
Answer:
Approaches include:
- Backbone truncation : Retain the bioactive N-terminal tripeptide region while replacing labile residues (e.g., auristatin PE derivatives) .
- PEGylation : Enhance solubility and half-life via polyethylene glycol conjugation.
- Antibody-drug conjugates (ADCs) : Link this compound analogs to tumor-targeting monoclonal antibodies (e.g., CD30-targeting ADCs validated for dolastatin 10 derivatives) .
Validation : Assess plasma stability (e.g., LC-MS) and in vivo efficacy in xenograft models .
How can combination therapies involving this compound be systematically evaluated for synergistic effects?
Answer:
Experimental design :
- Fixed-ratio assays : Combine this compound with agents like largazole (HDAC inhibitor) at non-toxic doses .
- Isobologram analysis : Calculate combination indices (CI < 1 indicates synergy) .
Mechanistic focus : Target complementary pathways (e.g., tubulin disruption + DNA damage via cisplatin) .
What computational tools are recommended for predicting this compound’s target specificity and off-target effects?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with tubulin isotypes (e.g., βIII-tubulin overexpression linked to resistance) .
- Pharmacophore modeling : Identify essential hydrogen-bonding and hydrophobic features using MOE or Phase.
- ADMET prediction : SwissADME or pkCSM to estimate absorption and toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
